![molecular formula C18H15Cl2NO2 B14573453 Isoquinoline, 4-[(2,6-dichlorophenyl)methyl]-6,7-dimethoxy- CAS No. 61189-89-7](/img/structure/B14573453.png)
Isoquinoline, 4-[(2,6-dichlorophenyl)methyl]-6,7-dimethoxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isoquinoline, 4-[(2,6-dichlorophenyl)methyl]-6,7-dimethoxy- is a heterocyclic aromatic organic compound. It is a derivative of isoquinoline, which is a structural isomer of quinoline. Isoquinoline compounds are known for their presence in various natural alkaloids and have significant applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of isoquinoline derivatives, including 4-[(2,6-dichlorophenyl)methyl]-6,7-dimethoxy-isoquinoline, can be achieved through several methods. One common approach is the Pomeranz–Fritsch reaction, which involves the condensation of a benzaldehyde with aminoacetoaldehyde diethyl acetal in an acidic medium . Another method involves the use of aryl ketones and hydroxylamine, followed by rhodium (III)-catalyzed C-H bond activation and cyclization with an internal alkyne .
Industrial Production Methods
Industrial production of isoquinoline derivatives often involves the extraction from coal tar, where isoquinoline is isolated by fractional crystallization of the acid sulfate . This method exploits the basicity of isoquinoline compared to quinoline, allowing for selective extraction.
Chemical Reactions Analysis
Types of Reactions
Isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: Isoquinoline can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert isoquinoline derivatives to tetrahydroisoquinolines.
Substitution: Electrophilic substitution reactions, such as bromination, can occur at specific positions on
Properties
CAS No. |
61189-89-7 |
|---|---|
Molecular Formula |
C18H15Cl2NO2 |
Molecular Weight |
348.2 g/mol |
IUPAC Name |
4-[(2,6-dichlorophenyl)methyl]-6,7-dimethoxyisoquinoline |
InChI |
InChI=1S/C18H15Cl2NO2/c1-22-17-7-12-10-21-9-11(13(12)8-18(17)23-2)6-14-15(19)4-3-5-16(14)20/h3-5,7-10H,6H2,1-2H3 |
InChI Key |
MBIFENWMEIMFTM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2C(=C1)C=NC=C2CC3=C(C=CC=C3Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Bromo-4-(4-fluorophenyl)bicyclo[2.2.2]octane](/img/structure/B14573372.png)
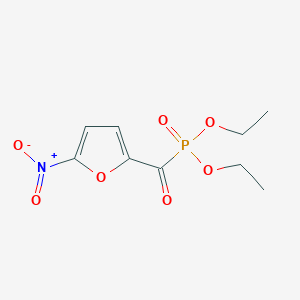
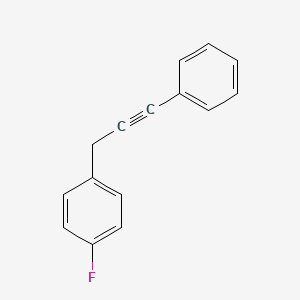
![1-[4-(4-Acetylphenoxy)phenyl]-2-phenylethane-1,2-dione](/img/structure/B14573397.png)
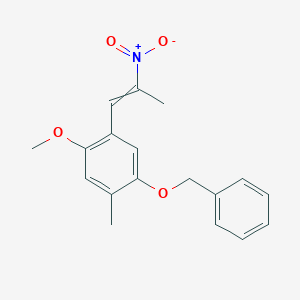
![1,1'-[Hexane-1,6-diylbis(oxy)]bis(2-bromobenzene)](/img/structure/B14573407.png)
![6H-Pyrido[3,2-b]azepin-6-one, 5,7,8,9-tetrahydro-8,8-dimethyl-](/img/structure/B14573411.png)
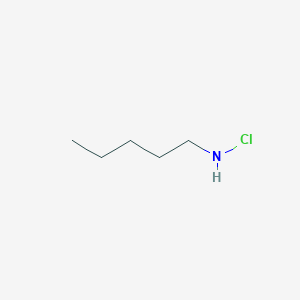


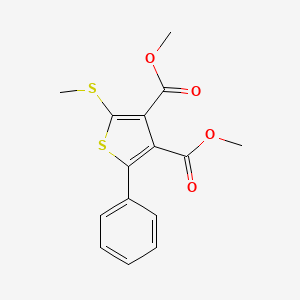
![2-[4-(Trifluoromethyl)benzene-1-sulfonyl]aniline](/img/structure/B14573434.png)
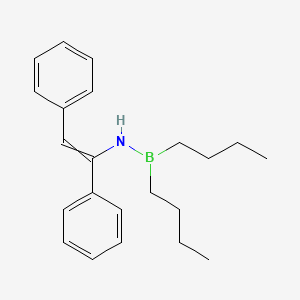
![1-[2-(2,4-Dichlorophenyl)-3-phenylpropyl]imidazole;nitric acid](/img/structure/B14573452.png)
